molecular formula C24H25N3O2S2 B2574582 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681224-04-4

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No.: B2574582
CAS No.: 681224-04-4
M. Wt: 451.6
InChI Key: HCNSXCAHEDAADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a thiazole-based acetamide derivative characterized by a biphenyl-thiazole core and a piperidine-containing thioether side chain. Its synthesis likely involves multi-step reactions, including thiazole ring formation (e.g., via Hantzsch thiazole synthesis) and subsequent functionalization of the acetamide side chain .

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c28-22(16-30-17-23(29)27-13-5-2-6-14-27)26-24-25-21(15-31-24)20-11-9-19(10-12-20)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSXCAHEDAADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a common biphenyl-thiazole scaffold with several analogs, differing primarily in the acetamide side chain and substituent groups. Key comparisons include:

Compound Key Substituents Structural Differences
Target Compound - 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide Reference structure
N-(4-([1,1′-biphenyl]-4-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide - 2-(1,3-dioxoisoindolin-2-yl)acetamide Replaces piperidinyl-oxo with a planar, electron-deficient dioxoisoindolin moiety
IM-250 (S)-2-(2′,5′-Difluoro-biphenyl)-N-methyl-N-(4-(methyl-d3)-5-(S-methyl sulfonimidoyl)thiazol-2-yl)acetamide - Sulfonimidoyl group, deuterated methyl Introduces deuterium for metabolic stability and a sulfonimidoyl group for enhanced binding
N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide - Pyridine-glyciamide side chain Replaces thioether with a glyciamide linker, altering polarity and hydrogen-bonding capacity
Compound 22 (4-([1,1′-Biphenyl]-4-yl)-N-(6-(2-methoxyethoxy)pyridin-2-yl)thiazol-2-amine) - 6-(2-methoxyethoxy)pyridin-2-amine Lacks the thioether-acetamide chain; substitutes with a methoxyethoxy-pyridine group

Pharmacokinetic and Physicochemical Properties

  • Solubility: The piperidinyl-oxo group in the target compound likely enhances water solubility compared to analogs with non-polar substituents (e.g., dioxoisoindolin in ). Piperidine’s basicity may improve protonation-dependent solubility at physiological pH.
  • Metabolic Stability : The thioether linkage in the target compound may confer resistance to oxidative metabolism compared to oxygen-linked analogs (e.g., glyciamide in ). However, deuterated analogs like IM-250 are explicitly designed for prolonged half-life.
  • Bioavailability : The biphenyl-thiazole core ensures moderate lipophilicity, facilitating membrane permeation. Substituents like methoxyethoxy (Compound 22, ) or sulfonimidoyl (IM-250, ) may further tune logP values.

Key Research Findings and Limitations

  • Advantages :
    • The piperidinyl-oxo group balances solubility and metabolic stability.
    • Thioether linkage resists enzymatic cleavage compared to ester or amide bonds in analogs .
  • Limitations: No direct biological data for the target compound; inferences rely on structural analogs. Potential synthesis challenges in regioselective thiazole functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.